

Crystal structure of 2-Amino-6-chlorophenol and its derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-chlorophenol

Cat. No.: B183061

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure of Aminochlorophenol Derivatives

This guide provides a detailed overview of the crystal structure of aminophenol derivatives, with a specific focus on 4-amino-2,6-dichlorophenol, a close analog of **2-amino-6-chlorophenol**. The content is tailored for researchers, scientists, and professionals in drug development, offering comprehensive data and experimental protocols. While the specific crystal structure for **2-amino-6-chlorophenol** is not publicly available, the analysis of its derivative offers significant insights into the structural characteristics of this class of compounds[1].

Crystal Structure of 4-amino-2,6-dichlorophenol

The crystal structure of 4-amino-2,6-dichlorophenol ($C_6H_5Cl_2NO$) has been determined through single-crystal X-ray diffraction. The molecule is planar, with a mean deviation of 0.020 Å from the plane of the non-hydrogen atoms.[2][3] In the crystalline state, the molecules form infinite chains along the[4] direction through O—H \cdots N hydrogen bonds. These chains are further interconnected by N—H \cdots O hydrogen bonds, creating sheets in the (010) plane.[2][3]

Crystallographic Data

The following table summarizes the key crystallographic data for 4-amino-2,6-dichlorophenol.

Parameter	Value
Molecular Formula	C ₆ H ₅ Cl ₂ NO
Molecular Weight	178.02 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a	4.6064 (5) Å
b	11.7569 (12) Å
c	13.2291 (13) Å
β	96.760 (5)°
Volume	711.47 (13) Å ³
Z	4
Density (calculated)	1.662 Mg m ⁻³
Radiation	Cu Kα
Temperature	120 K
R[F ² > 2σ(F ²)]	0.033
wR(F ²)	0.091

Data sourced from Acta Crystallographica Section E: Crystallographic Communications[3].

Selected Bond Lengths and Angles

The intramolecular bond lengths and angles provide insight into the geometry of the molecule.

Bond	Length (Å)	Angle	Degrees (°)
Cl1—C2	1.7387 (18)	C6—C1—C2	118.99 (17)
Cl2—C6	1.7389 (19)	C1—C2—C3	121.29 (17)
O1—C1	1.352 (2)	C4—C3—C2	119.35 (17)
N1—C4	1.389 (3)	C5—C4—C3	120.52 (17)
C1—C6	1.401 (3)	C4—C5—C6	119.55 (18)
C4—C5	1.389 (3)	C1—C6—C5	120.29 (17)
C4—C3	1.391 (3)		

Data sourced from *Acta Crystallographica Section E: Crystallographic Communications*[3].

Hydrogen Bonding Geometry

Hydrogen bonds play a crucial role in the crystal packing of 4-amino-2,6-dichlorophenol.

D—H···A	D—H (Å)	H···A (Å)	D···A (Å)	D—H···A (°)
O1—H1···N1 ⁱ	0.85 (2)	1.82 (2)	2.653 (2)	168 (2)
N1—H1A···O1 ⁱⁱ	0.87 (1)	2.05 (1)	2.921 (2)	177 (2)

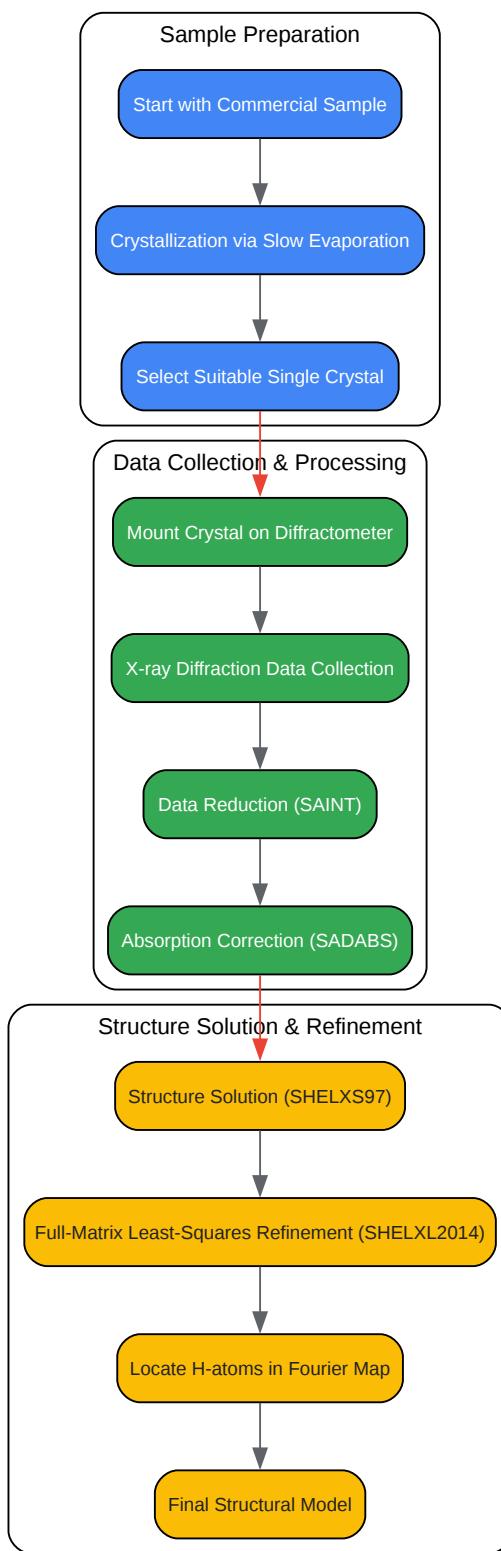
Symmetry codes: (i) $x+1/2, -y+1/2, z+1/2$; (ii) $x+1/2, -y+1/2, z-1/2$. Data sourced from *Acta Crystallographica Section E: Crystallographic Communications*[2].

Experimental Protocols

The determination of the crystal structure of 4-amino-2,6-dichlorophenol involved the following key steps.

Crystallization

A commercial sample of 4-amino-2,6-dichlorophenol was used. Crystals suitable for single-crystal X-ray analysis were grown by the slow evaporation of a methanol solution.[2][3]


X-ray Data Collection and Refinement

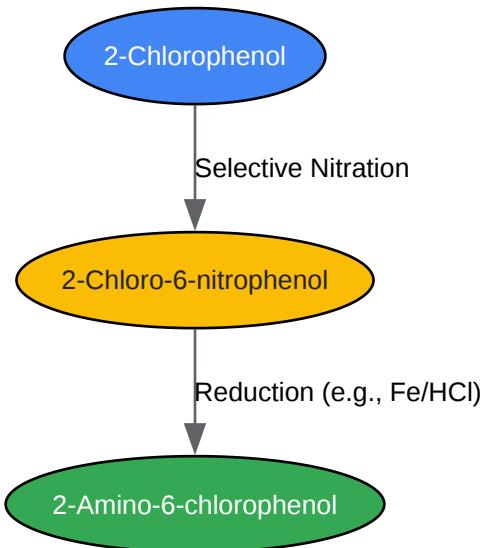
A suitable crystal was mounted on a Bruker D8 Venture CMOS diffractometer. Data were collected at a temperature of 120 K using Cu K α radiation.^[3] An absorption correction was applied using a multi-scan method (SADABS).^[3] The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL2014 and OLEX2.refine.^[3] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms H1, H1a, and H1b were located in a difference Fourier map and refined.^[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

Workflow for Single-Crystal X-ray Crystallography

[Click to download full resolution via product page](#)


Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

Synthetic Pathways

2-Amino-6-chlorophenol and its derivatives are valuable intermediates in organic synthesis.

[1] The synthesis of **2-amino-6-chlorophenol** typically starts from 2-chlorophenol, which undergoes selective nitration to produce a nitro-substituted intermediate. This intermediate is then reduced to the final aminophenol product using methods such as metal-acid reduction (e.g., with iron, tin, or zinc in hydrochloric acid).[1]

General Synthesis of 2-Amino-6-chlorophenol

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-6-chlorophenol | 38191-33-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 4-amino-2,6-dichlorophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 4-amino-2,6-dichlorophenol | PDF [slideshare.net]

- To cite this document: BenchChem. [Crystal structure of 2-Amino-6-chlorophenol and its derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183061#crystal-structure-of-2-amino-6-chlorophenol-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com